![molecular formula C18H16BrNO B5774484 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)
2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline, also known as BHQ or BPIQ, is a chemical compound that belongs to the class of isoquinoline derivatives. BHQ has been the focus of scientific research due to its potential applications in various fields such as medicine, pharmacology, and chemistry.
作用機序
The mechanism of action of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but several studies have suggested that 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins involved in tumor growth, inflammation, and oxidative stress. 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that promote inflammation. 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of nuclear factor-kappa B, a protein that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects
2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline can induce apoptosis, or programmed cell death, in cancer cells. 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the growth and migration of cancer cells. In animal studies, 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been shown to reduce inflammation and oxidative stress in various tissues.
実験室実験の利点と制限
One of the main advantages of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is its versatility as a building block for the synthesis of various compounds. 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. However, one of the limitations of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research on 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline-based compounds as potential anticancer agents. Another area of research is the use of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline as a diagnostic agent for Alzheimer's disease. Additionally, the synthesis of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline derivatives with improved solubility and bioavailability is an area of active research. Finally, the use of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline as a building block for the synthesis of novel materials with unique properties is another area of potential research.
合成法
The synthesis of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline involves a two-step process that starts with the reaction of 4-bromobenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. This reaction yields 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline as a yellow solid. The second step involves the purification of the product through recrystallization using methanol.
科学的研究の応用
2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in various fields. In the field of pharmacology, 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use as a diagnostic agent for Alzheimer's disease. In the field of chemistry, 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been used as a building block for the synthesis of various compounds.
特性
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c19-17-8-5-14(6-9-17)7-10-18(21)20-12-11-15-3-1-2-4-16(15)13-20/h1-10H,11-13H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLLNDQZYFGMEZ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B5774412.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5774421.png)
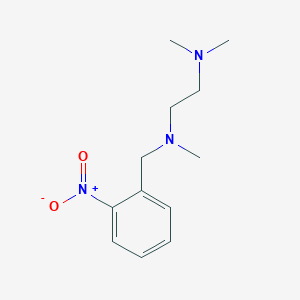
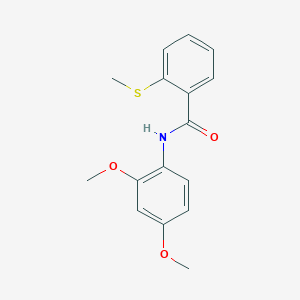
![7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5774434.png)
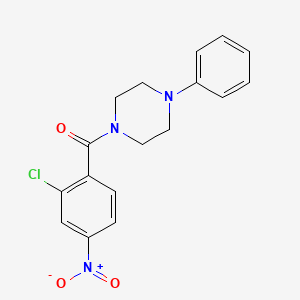
![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)
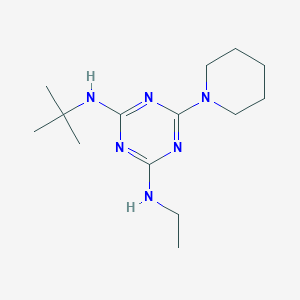
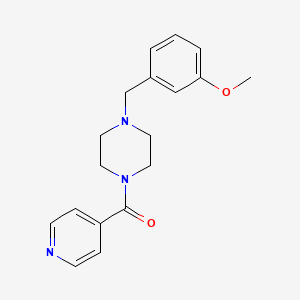
![4-[(4-ethylphenoxy)acetyl]morpholine](/img/structure/B5774479.png)

![5-{[5-(1-azepanyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5774506.png)
![2-[(4-carboxybenzyl)amino]benzoic acid](/img/structure/B5774511.png)